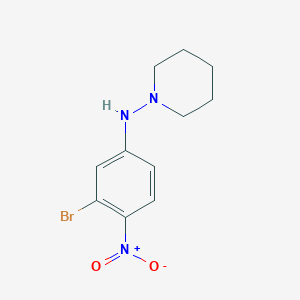

N-(3-Bromo-4-nitrophenyl)piperidin-1-amine

CAS No.: 1707378-08-2

Cat. No.: VC2744313

Molecular Formula: C11H14BrN3O2

Molecular Weight: 300.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1707378-08-2 |

|---|---|

| Molecular Formula | C11H14BrN3O2 |

| Molecular Weight | 300.15 g/mol |

| IUPAC Name | N-(3-bromo-4-nitrophenyl)piperidin-1-amine |

| Standard InChI | InChI=1S/C11H14BrN3O2/c12-10-8-9(4-5-11(10)15(16)17)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2 |

| Standard InChI Key | GEMNZXJRWKLZKM-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)NC2=CC(=C(C=C2)[N+](=O)[O-])Br |

| Canonical SMILES | C1CCN(CC1)NC2=CC(=C(C=C2)[N+](=O)[O-])Br |

Introduction

Structural Characteristics and Properties

Physical and Chemical Properties

Based on structurally similar compounds, N-(3-Bromo-4-nitrophenyl)piperidin-1-amine likely appears as a yellowish to reddish solid or oil. Its physicochemical properties are influenced by the presence of both electron-withdrawing groups (nitro and bromo) and the basic piperidine nitrogen. The compound would be expected to have limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and DMSO, similar to related nitrophenyl compounds .

Spectroscopic Characteristics

Table 1: Predicted Spectroscopic Data for N-(3-Bromo-4-nitrophenyl)piperidin-1-amine

| Spectroscopic Method | Expected Characteristic Features |

|---|---|

| IR Spectroscopy | Strong bands at ~1500-1550 cm^-1 and ~1300-1350 cm^-1 (NO2 stretching) |

| C-N stretching at ~1300-1360 cm^-1 | |

| C-Br stretching at ~550-650 cm^-1 | |

| ^1H NMR | Aromatic protons at δ 7.2-8.5 ppm |

| Piperidine ring protons at δ 1.5-3.5 ppm | |

| ^13C NMR | Aromatic carbons at δ 120-150 ppm |

| Piperidine carbons at δ 25-55 ppm | |

| Mass Spectrometry | Molecular ion peak with characteristic isotope pattern due to bromine |

Similar nitrophenyl derivatives with piperidine substituents show characteristic IR absorption bands and NMR signals as indicated above, which would be expected for our target compound as well .

Synthesis and Preparation Methods

Nucleophilic Aromatic Substitution

A viable synthetic route would involve nucleophilic aromatic substitution where piperidine reacts with a suitably brominated and nitrated haloarene. The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack, facilitating the substitution reaction. This approach is similar to methods used for synthesizing 1-(4-nitrophenyl)piperidine derivatives, which typically employ a base such as sodium acetate and palladium catalysts .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, represent another potential synthetic route. This approach would involve coupling a 3-bromo-4-nitrohalobenzene with piperidine using a palladium catalyst, phosphine ligands, and a suitable base. The general procedure would be comparable to the synthesis of related compounds described in the literature, involving reaction temperatures around 130°C in solvents like DMF .

Reaction Conditions and Yields

Table 2: Proposed Reaction Conditions for N-(3-Bromo-4-nitrophenyl)piperidin-1-amine Synthesis

| Synthetic Approach | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 3-Bromo-4-nitrohalobenzene, Piperidine, NaOAc | DMF, 130°C, 8-12h | 70-95% |

| Buchwald-Hartwig Amination | 3-Bromo-4-nitrohalobenzene, Piperidine, Pd catalyst, Phosphine ligand, Base | Toluene or Dioxane, 80-110°C, 12-24h | 65-85% |

| Copper-Catalyzed Amination | 3-Bromo-4-nitrohalobenzene, Piperidine, Cu catalyst, Base | DMSO or DMF, 90-120°C, 24h | 60-80% |

These proposed methods are based on successful synthesis routes for structurally similar compounds. For instance, the synthesis of 1-(4-nitrophenyl)piperidine has been reported with yields of approximately 95% under similar conditions .

Structure-Activity Relationships

Impact of Functional Groups

The biological and chemical properties of N-(3-Bromo-4-nitrophenyl)piperidin-1-amine are significantly influenced by its key functional groups:

Nitro Group

The nitro group is strongly electron-withdrawing, activating the aromatic ring toward nucleophilic attack and potentially contributing to binding interactions with biological targets. In related compounds, the presence of a nitro group has been associated with increased affinity for sigma receptors and enhanced cytotoxicity against cancer cell lines .

Bromine Substituent

The bromine atom introduces both electronic and steric effects. Electronically, it is mildly electron-withdrawing through inductive effects while donating electrons through resonance. Sterically, it increases the molecular size and lipophilicity. In medicinal chemistry, bromine substituents often enhance binding affinity through halogen bonding and improve pharmacokinetic properties.

Piperidine Ring

The piperidine moiety provides a basic nitrogen that can participate in hydrogen bonding and ionic interactions. This feature is often crucial for binding to receptors and enzymes. The conformational flexibility of the ring allows the molecule to adopt optimal orientations for interaction with biological targets.

Comparison with Related Compounds

Table 3: Comparison of N-(3-Bromo-4-nitrophenyl)piperidin-1-amine with Structurally Related Compounds

Reactivity and Chemical Transformations

Reduction of Nitro Group

The nitro group can be reduced to an amine using various reducing agents such as:

-

Iron or zinc in acidic conditions

-

Sodium borohydride with transition metal catalysts

-

Catalytic hydrogenation (H₂/Pd or H₂/Pt)

This transformation would yield an amino derivative with enhanced nucleophilicity and different hydrogen-bonding capabilities.

Cross-Coupling Reactions

The bromine substituent provides an excellent handle for cross-coupling reactions:

-

Suzuki coupling with boronic acids to introduce aryl or alkenyl groups

-

Sonogashira coupling with terminal alkynes

-

Heck reaction with alkenes

-

Stille coupling with organostannanes

These reactions would generate more complex derivatives with potentially enhanced biological activities.

Nucleophilic Substitution of Bromine

Under appropriate conditions, the bromine atom could undergo nucleophilic aromatic substitution with various nucleophiles, leading to a diverse array of derivatives.

Stability Considerations

The stability of N-(3-Bromo-4-nitrophenyl)piperidin-1-amine under various conditions would be influenced by several factors:

-

The compound would likely be stable under normal storage conditions but may be sensitive to strong oxidizing or reducing agents.

-

Exposure to strong bases might lead to deprotonation of the piperidine nitrogen or unwanted side reactions.

-

Prolonged exposure to light might cause photodecomposition due to the presence of the nitro group.

-

Thermal stability would likely be moderate, with potential decomposition at elevated temperatures.

Analytical Methods for Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be a suitable method for analyzing N-(3-Bromo-4-nitrophenyl)piperidin-1-amine, with UV detection at wavelengths corresponding to the nitrophenyl chromophore (typically around 254-280 nm). Gas chromatography coupled with mass spectrometry (GC-MS) could also be employed if the compound exhibits sufficient volatility.

Spectroscopic Analysis

Comprehensive characterization of N-(3-Bromo-4-nitrophenyl)piperidin-1-amine would involve multiple spectroscopic techniques:

-

NMR spectroscopy (¹H, ¹³C, and possibly ¹⁵N) for structural confirmation

-

Infrared spectroscopy to identify functional groups

-

UV-Visible spectroscopy to determine absorption characteristics

-

Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

Based on related compounds, the ¹H NMR spectrum would likely show characteristic signals for aromatic protons (δ 7.2-8.5 ppm) and piperidine protons (δ 1.5-3.5 ppm), while the ¹³C NMR would display signals for aromatic carbons (δ 120-150 ppm) and piperidine carbons (δ 25-55 ppm) .

Future Research Directions

Structure-Activity Relationship Studies

Future research could focus on synthesizing a series of derivatives with varying substituents to establish comprehensive structure-activity relationships. These studies would help identify optimal structural features for specific biological activities or chemical applications.

Detailed Pharmacological Evaluation

Comprehensive pharmacological evaluation of N-(3-Bromo-4-nitrophenyl)piperidin-1-amine would involve:

-

Receptor binding assays, particularly for sigma receptors and other neuroreceptors

-

Functional assays to determine agonist/antagonist properties

-

Cytotoxicity testing against various cancer cell lines

-

ADME (absorption, distribution, metabolism, excretion) studies

-

In vivo evaluation in appropriate animal models

Exploration of Novel Synthetic Applications

The unique combination of functional groups in N-(3-Bromo-4-nitrophenyl)piperidin-1-amine opens up possibilities for its use in developing novel synthetic methodologies or as a starting material for the preparation of complex molecular architectures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume